molecular formula C13H14FN3O B1306084 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 493024-40-1

4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine

Numéro de catalogue: B1306084
Numéro CAS: 493024-40-1
Poids moléculaire: 247.27 g/mol
Clé InChI: OCVSOAJAJMMNGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1,3,4-oxadiazole ring, which in turn is substituted with a 4-fluorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-fluorobenzohydrazide with piperidine-4-carboxylic acid under dehydrating conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Applications De Recherche Scientifique

4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring is known to enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
  • 2-(4-Fluorophenyl)-1,3,4-oxadiazole

Uniqueness

4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the presence of both a fluorophenyl group and a piperidine ring, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it distinct from other oxadiazole derivatives .

Activité Biologique

4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 493024-40-1
  • Structure : The compound features a piperidine ring substituted with a 1,3,4-oxadiazole moiety and a fluorophenyl group, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated promising activity against several bacterial strains.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Pseudomonas aeruginosa1.02.0

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .

The mechanism by which oxadiazole derivatives exert their antimicrobial effects typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival. The incorporation of electron-withdrawing groups like fluorine may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with microbial targets .

Case Studies and Research Findings

  • In Vitro Studies : A study assessing the in vitro efficacy of various piperidine derivatives highlighted that those containing oxadiazole rings exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : In addition to antibacterial properties, preliminary data suggest potential antifungal activity against species such as Candida albicans. The compound's structural features may contribute to its ability to disrupt fungal cell membranes .
  • Cytotoxicity Assessment : Evaluations of cytotoxic effects in mammalian cell lines indicated that while exhibiting antimicrobial properties, the compound maintained a favorable safety profile with low cytotoxicity at therapeutic concentrations .

Propriétés

IUPAC Name

2-(4-fluorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVSOAJAJMMNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381211
Record name 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493024-40-1
Record name 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (210 mg, 0.605 mmol) in dioxane (1 mL) was added 4N HCl in dioxane (0.756 mL, 3.0 mmol) and the mixture was stirred for 48 h. 1N NaOH (2.4 mL, 2.4 mmol) was added to neutralize the mixture. The solvent was evaporated, ether was added to the resulting white precipitate and the mixture sonicated. This white precipitate was filtered, washed with ether to give the title compound as a white powder as a NaCl salt (171 mg) and used without further purification. 1H NMR (400 MHz, chloroform-d) δ ppm 8.00-8.16 (m, 2H) 7.24-7.41 (m, 2H) 3.42-3.58 (m, 3H) 3.15-3.29 (m, 3H) 2.31-2.53 (m, 2H) 2.11 (m, 2H); MS (m/z, MH+): 248.3
Name
tert-butyl 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.756 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.